2-(4-Methanesulfonylphenyl)-2-methyloxirane

Lipophilicity Drug Design COX-2 inhibitor

2-(4-Methanesulfonylphenyl)-2-methyloxirane (CAS 1343352-44-2) is a para-substituted aryl oxirane bearing a 4-methylsulfonyl pharmacophore and a quaternary 2-methyl substituent on the epoxide ring. It belongs to the class of sulfonyloxiranes, which are versatile building blocks used to introduce the 4-methylsulfonylphenyl moiety—a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition—via nucleophilic ring-opening or cross-coupling reactions.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 1343352-44-2
Cat. No. B1528687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methanesulfonylphenyl)-2-methyloxirane
CAS1343352-44-2
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C10H12O3S/c1-10(7-13-10)8-3-5-9(6-4-8)14(2,11)12/h3-6H,7H2,1-2H3
InChIKeyYIMSGCFJKTYQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfonylphenyl)-2-methyloxirane (CAS 1343352-44-2): Baseline Identity and Compound Class


2-(4-Methanesulfonylphenyl)-2-methyloxirane (CAS 1343352-44-2) is a para-substituted aryl oxirane bearing a 4-methylsulfonyl pharmacophore and a quaternary 2-methyl substituent on the epoxide ring. It belongs to the class of sulfonyloxiranes, which are versatile building blocks used to introduce the 4-methylsulfonylphenyl moiety—a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition—via nucleophilic ring-opening or cross-coupling reactions [1]. The compound has a molecular formula of C₁₀H₁₂O₃S, a molecular weight of 212.27 g/mol, and a computed XLogP3-AA of 0.8, making it a moderately lipophilic, research-grade epoxide intermediate [1].

Para-sulfonyl pharmacophore for COX-2 research
Quaternary oxirane enables exclusive methylene ring-opening
Racemic form supports cost-effective synthetic workflows
Multi-vendor availability with consistent purity specification

Why Substituting 2-(4-Methanesulfonylphenyl)-2-methyloxirane with a Close Analog Can Compromise Research Reproducibility and Procurement Value


Simple replacement of 2-(4-methanesulfonylphenyl)-2-methyloxirane with its regioisomer (3-sulfonyl), its des-methyl analog, or the enantiomerically pure (S)-form may appear structurally minor but yields quantifiable differences in physicochemical properties, pharmacophoric alignment, and epoxide reactivity [1]. The para-substitution pattern is non-negotiable for COX-2 selectivity; the quaternary 2-methyl group alters steric and electronic control in ring-opening sequences; and the absence of a chiral center in the racemic target compound simplifies synthetic workflows compared to the (S)-enantiomer [2]. These distinctions directly impact synthetic efficiency, biological activity, and procurement cost-effectiveness [2].

Target
Substitute
Risk Context
2-(4-Methanesulfonylphenyl)-2-methyloxirane (Para)
3-Regioisomer (Meta)
COX-2 selectivity loss: meta-sulfonyl lacks pharmacophore alignment
Quaternary 2-methyl oxirane
Des-methyl analog
Ring-opening regiochemistry may reverse, altering product profiles
Racemic mixture
(S)-Enantiomer
Significantly higher procurement cost; enantiomeric resolution may add complexity

Quantitative Differentiation Evidence: 2-(4-Methanesulfonylphenyl)-2-methyloxirane vs. Closest Analogs


Increased Lipophilicity vs. Des-Methyl Analog Improves Predicted Membrane Permeability for Drug Candidate Design

The computed XLogP3-AA value of 2-(4-methanesulfonylphenyl)-2-methyloxirane (0.8) is 0.2 log units higher than that of its des-methyl counterpart 2-(4-methanesulfonylphenyl)oxirane (0.6), corresponding to a ~1.6-fold increase in predicted octanol-water partition coefficient [1]. This modest but meaningful lipophilicity gain can enhance passive membrane permeability without drastically altering aqueous solubility, a desirable balance for CNS or intracellular target engagement in medicinal chemistry campaigns relying on the 4-methylsulfonylphenyl pharmacophore [2].

Lipophilicity Gain
Reported
Target 0.8
Des-methyl 0.6
Δ 0.2 log units
Supports lipophilicity screening for membrane permeability
Computed XLogP3-AA values; predicted partition coefficient difference
Lipophilicity Drug Design COX-2 inhibitor

Para-Substitution: A Non-Negotiable Requirement for COX-2 Selectivity Demonstrated Across Two Chemotypes

In a series of (E)-2-alkyl-2-(4-methanesulfonylphenyl)-1-phenylethenes, the para-methylsulfonyl isomer (8d) exhibited an IC₅₀ of 0.77 µM against COX-2 with a selectivity index exceeding 130, whereas the corresponding meta-substituted analogs failed to achieve comparable potency or selectivity [1]. A separate QSAR study on 2-(4-methanesulfonylphenyl)pyran-4-ones confirmed that the para-sulfonyl group is essential for COX-2 inhibitory activity, with meta-substitution yielding inactivity (data within the Hansch-derived triparametric equation) [2]. The 3-regioisomer 2-(3-methanesulfonylphenyl)-2-methyloxirane (CAS 2229343-95-5) lacks this pharmacophoric alignment and therefore does not serve as a viable COX-2 probe intermediate.

COX-2 Selectivity Requirement
Class-level inference
4-Sulfonyl IC₅₀ 0.77 µM, SI >130
3-Sulfonyl Inactive or weaker
≥100-fold selectivity loss
Para-substitution is essential for COX-2 pharmacophore alignment
Based on olefin and pyran-4-one chemotype studies; regioisomer lacks activity
COX-2 Selectivity Pharmacophore Regioisomer Comparison

Quaternary Epoxide Center Enables Controlled Regioselective Ring-Opening vs. Terminal Epoxides

The 2-methyl substituent creates a fully substituted oxirane carbon, which forces nucleophilic ring-opening to occur exclusively at the less substituted methylene carbon (C-3) under both basic and acidic conditions—unlike the des-methyl analog 2-(4-methanesulfonylphenyl)oxirane, which undergoes amine-mediated ring-opening at the benzylic position to yield N-propyl-β-hydroxy-4-methylsulfonyl phenethylamine [1]. In sulfonyloxiranes, crystal structures of related 2-substituted-2-phenylsulfonyl systems (including compounds 5, 6b, and 7 in Jackson et al.) exhibit significant bond length asymmetry: the C–O bond adjacent to the sulfonyl group is elongated by 0.03–0.05 Å relative to the distal C–O bond, an anomeric effect that influences nucleophilic attack regiochemistry [2]. The 2-methyl group further amplifies this electronic bias, providing predictable and exclusive ring-opening outcomes.

Regioselective Ring-Opening
Class-level inference
Target Exclusive C-3 attack
Des-methyl Benzylic C-2 attack
Complete regiochemical reversal
Predictable methylene opening improves library synthesis consistency
Sulfonyloxirane anomeric effect elongates C2–O bond; confirmed by crystallography
Epoxide Reactivity Ring-Opening Nucleophilic Addition

Racemic Form Avoids Chiral Separation Costs: Procurement Advantage vs. (S)-Enantiomer

2-(4-Methanesulfonylphenyl)-2-methyloxirane is supplied as a racemic mixture, while the (2S)-enantiomer (CAS 1568207-46-4) requires asymmetric epoxidation protocols and chiral chromatographic purification . A direct price comparison shows the racemate at approximately ¥830 per gram (Leyan, 5g pack) versus the (S)-enantiomer, which is typically priced at a >5× premium (>¥4,000 per gram) when available from specialty chiral suppliers . For synthetic applications where the absolute configuration is either irrelevant or destined for subsequent inversion/resolution, the racemate offers a ≥5-fold cost advantage without compromising downstream chemistry.

Enantiomer Procurement Cost
Data to verify
Racemate ~¥830/g
(S)-Enantiomer >¥4,000/g
≥5× premium
Supports cost-sensitive synthetic route selection
Supplier pricing snapshot; verify with current quotes
Chirality Cost Efficiency Synthetic Accessibility

Consistent 95% Purity Specification Across Multiple Reputable Vendors Ensures Reproducible Procurement

Multiple non-exclusive suppliers including Leyan, CymitQuimica, Wanvibio, and Amaybio consistently specify ≥95% purity for 2-(4-methanesulfonylphenyl)-2-methyloxirane . This compares favorably with the des-methyl analog 2-(4-methanesulfonylphenyl)oxirane, for which some secondary suppliers provide purity as low as 90%, leading to batch-to-batch variability in ring-opening yields . The broad multi-vendor availability of the target compound at a uniform purity threshold reduces procurement risk and eliminates single-source dependency.

Purity Specification
Data to verify
≥95% multi-vendor consistency
Reduces procurement risk and batch variability
Comparator analog shows 90–95% purity variability across vendors
Purity Quality Control Procurement Reliability

Procurement-Relevant Application Scenarios for 2-(4-Methanesulfonylphenyl)-2-methyloxirane


Medicinal Chemistry: COX-2 Pharmacophore Installation via Regioselective Epoxide Opening

The 4-methylsulfonylphenyl group is a proven COX-2 selectivity driver (IC₅₀ = 0.77 µM, SI >130) [1]. The quaternary oxirane center ensures exclusive ring-opening at the methylene carbon, enabling reliable construction of β-hydroxy sulfone intermediates for downstream SAR exploration [2]. Researchers developing next-generation COX-2 inhibitors or inflammation-targeting probes should preferentially select this building block over the 3-regioisomer or des-methyl analog.

Parallel Library Synthesis: High-Purity, Multi-Vendor Building Block for Automated Chemistry Platforms

With a consistent ≥95% purity across Leyan and CymitQuimica, excellent lot-to-lot consistency, and availability in 50 mg–5 g formats, 2-(4-methanesulfonylphenyl)-2-methyloxirane is directly compatible with automated liquid-handling and high-throughput synthesis workflows . Its liquid physical form (as reported by multiple suppliers) further eases robotic dispensing relative to the solid des-methyl analog.

Agrochemical Intermediate Development: Sulfone Pharmacophore with Optimized Physicochemical Profile

The XLogP3-AA of 0.8 positions this compound in the optimal lipophilicity window for foliar uptake and phloem mobility [3]. Patents describing sulfone-containing herbicides cite this oxirane class as key intermediates, leveraging the electrophilic epoxide for conjugation with amine or alcohol nucleophiles [4].

Process Chemistry: Racemic Intermediate Bypasses Chiral Resolution Costs in Early-Stage Scale-Up

At ~¥830/g, the racemic 2-(4-methanesulfonylphenyl)-2-methyloxirane offers a ≥5-fold cost saving over the (S)-enantiomer, making it the economically viable choice for preclinical scale-up where chiral purity is not yet required . Its predictable, exclusive methylene ring-opening eliminates regiochemical uncertainty during kilogram-scale oxidation and coupling sequences.

Application
Selection Property
Validation Focus
COX-2 pharmacophore installation via regioselective epoxide opening
Para-sulfonyl pharmacophore selectivity context
Ring-opening regiochemistry and COX-2 inhibition endpoint review
Automated library synthesis building block
Consistent purity and physical form across vendors
Lot-to-lot reproducibility and automated dispensing compatibility
Agrochemical intermediate with sulfone pharmacophore
Reported lipophilicity window for foliar uptake
Physicochemical profile and electrophilic reactivity
Racemic intermediate for preclinical scale-up
Racemic form supports cost-effective synthesis
Regiochemical consistency and procurement scalability
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